2-Phenylquinazolin-4-ol

Overview

Description

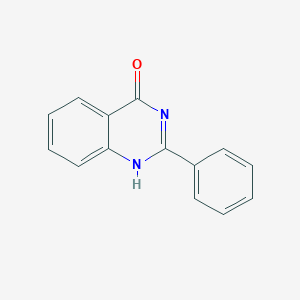

2-Phenylquinazolin-4-ol is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline ring system with a phenyl group attached at the second position and a hydroxyl group at the fourth position. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinazolin-4-ol can be achieved through various methods. One efficient and environmentally benign pathway involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol. This reaction is carried out under solvent- and transition metal-free conditions, using t-butyl sodium oxide as a base and oxygen as a green oxidant. The reaction proceeds at 120°C for 24 hours, yielding the desired product in high yield .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and non-toxic reagents, is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Halogenation Reactions

2-Phenylquinazolin-4-ol undergoes halogenation to form 4-chloro-2-phenylquinazoline, a precursor for further functionalization.

| Reaction | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Chlorination | 90°C, reflux | POCl₃ | 78–84% |

Mechanism : The hydroxyl group is replaced by chlorine via nucleophilic substitution. Phosphorus oxychloride (POCl₃) acts as both a chlorinating agent and solvent.

Alkylation Reactions

Alkylation occurs at the oxygen or nitrogen atoms, depending on reaction conditions.

O-Propargylation

| Reaction | Conditions | Reagents | Product Ratio (O:N) | Yield | Reference |

|---|---|---|---|---|---|

| Propargylation | DMF, KOtBu, 80°C | Propargyl bromide | 58:23 (O:N) | 58% (O) |

Mechanism : Base-mediated deprotonation of the hydroxyl group enables nucleophilic attack on propargyl bromide.

Oxidative Coupling Reactions

This compound participates in oxidative coupling to form complex heterocycles.

With Styrenes

| Reaction | Conditions | Catalyst/Oxidant | Yield | Reference |

|---|---|---|---|---|

| Oxidative annulation | 120°C, O₂ atmosphere | t-BuONa | 34–92% |

Mechanism :

-

Partial oxidation of benzyl alcohol to benzaldehyde.

-

Condensation with 2-aminobenzamide.

-

Intramolecular cyclization and oxidative dehydrogenation.

Schiff Base Formation

The compound reacts with aldehydes to form Schiff base derivatives.

| Reaction | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Condensation | Ethanol, reflux | Substituted benzaldehydes | 50–85% |

Key Derivatives :

-

3-(Arylideneamino)-2-phenylquinazolin-4(3H)-ones : Synthesized via condensation with benzaldehydes, enhancing antimicrobial activity (EC₅₀: 8–70 μM) .

-

(E)-2-(4-Hydroxystyryl)quinazolin-4(3H)-one : Exhibits radical scavenging activity (EC₅₀: 16.5 μM in ABTS assay) .

Cyclization Reactions

This compound serves as a building block for fused heterocycles.

Esterification

| Reaction | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Carbamate formation | Dimethylcarbamate | Dimethylamine | MGV-1 (COX-2 inhibitor) | 65–78% |

Application : MGV-1 induces neurite sprouting and exhibits anti-inflammatory activity via COX-2 inhibition (IC₅₀: 0.5–2.0 μM) .

Key Reaction Parameters and Trends

-

Base Sensitivity : Strong bases like t-BuONa enhance dehydrogenation efficiency, while weak bases (e.g., Na₂CO₃) yield trace products .

-

Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve reaction rates for oxidative and alkylation reactions .

-

Temperature : Optimal yields are achieved at 80–120°C, balancing reaction kinetics and decomposition risks .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the cytotoxic effects of 2-phenylquinazolin-4-ol derivatives against various human cancer cell lines. For instance, a patent describes the synthesis of substituted 2-phenyl-4-quinazolinones and their evaluation for cytotoxicity against a range of tumor cell lines, including:

- Epidermoid carcinoma (KB)

- Lung carcinoma (A-549)

- Breast cancer (MCF-7)

- Ovarian cancer (1A9)

Some derivatives demonstrated potent activity, indicating their potential as therapeutic agents for cancer treatment . Another study synthesized thirty derivatives of 2-phenylquinazolin-4(3H)-one and assessed their cytotoxic activities across five human tumor cell lines, reinforcing the compound's promise in oncology .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively researched. Various derivatives have shown significant antibacterial and antifungal activities. For example:

- A series of N3-sulfonamide substituted quinazolinone derivatives exhibited improved antibacterial activity when specific substitutions were made on the quinazolinone structure .

- Compounds synthesized by Raval and coworkers demonstrated notable antimicrobial effects, with some showing superior activity against pathogenic bacteria and fungi .

These findings suggest that this compound and its derivatives could be developed into effective antimicrobial agents.

Synthesis Methodologies

Recent advancements in the synthesis of 2-phenylquinazolin-4(3H)-ones highlight environmentally friendly approaches. A notable method involves oxidative coupling using recyclable Brønsted acidic ionic liquids as catalysts, achieving high yields without toxic oxidizing agents . This green synthesis approach not only enhances efficiency but also aligns with contemporary sustainability goals in chemical manufacturing.

Mechanistic Insights

Studies on the mechanism of action for the anticancer properties of this compound derivatives reveal their interaction with critical cellular pathways. For instance, some compounds have been shown to inhibit NAD(P)H:quinone oxidoreductase 1, an enzyme implicated in cellular redox balance and cancer progression . This inhibition could lead to increased oxidative stress in cancer cells, contributing to their cytotoxic effects.

Table 1: Cytotoxicity Data of 2-Phenylquinazolin-4(3H)-one Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Derivative A | MCF-7 | 12.5 | Potent |

| Derivative B | A-549 | 8.0 | Very Potent |

| Derivative C | KB | 15.0 | Moderate |

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Bacteria/Fungi Tested | Zone of Inhibition (mm) | Activity |

|---|---|---|---|

| Compound X | E. coli | 20 | Strong |

| Compound Y | S. aureus | 15 | Moderate |

| Compound Z | C. albicans | 22 | Strong |

Mechanism of Action

The mechanism of action of 2-Phenylquinazolin-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as poly(ADP-ribose) polymerase and thymidylate synthase, which are involved in DNA repair and synthesis. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer activity .

Comparison with Similar Compounds

- 2-Phenylquinazolin-4-one

- 2-Phenylquinazolin-4-amine

- 2-Phenylquinazolin-4-thiol

Comparison: 2-Phenylquinazolin-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which imparts distinct chemical reactivity and biological activity. Compared to 2-Phenylquinazolin-4-one, the hydroxyl group allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to biological targets. The presence of the hydroxyl group also enables further functionalization through oxidation and substitution reactions, providing a versatile platform for the synthesis of novel derivatives.

Biological Activity

2-Phenylquinazolin-4-ol is a compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. These compounds have demonstrated a wide range of pharmacological effects, including:

- Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Significant inhibitory effects on multiple cancer cell lines.

- Anti-inflammatory Properties : Potential use in treating inflammatory conditions.

- Antiviral and Antidiabetic Effects : Emerging research indicates potential benefits in these areas.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study synthesized a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones and evaluated their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Shigella dysenteriae. The results indicated that certain substitutions on the arylideneamino group significantly enhanced antibacterial activity .

| Compound | Target Bacteria | Activity |

|---|---|---|

| 2-PQ1 | S. aureus | Inhibitory |

| 2-PQ2 | E. coli | Moderate |

| 2-PQ3 | B. subtilis | Strong |

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. For example, a series of synthesized compounds were tested against human myelogenous leukemia K562 cells using the MTT assay. One compound exhibited an IC50 value of 0.51 μM, indicating potent anticancer activity . Additionally, modifications to the quinazoline structure have been shown to enhance cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A comprehensive study evaluated the anticancer activities of several derivatives against different cancer cell lines, including MDA-MB231 (breast cancer) and H460 (lung cancer). The results highlighted that certain derivatives displayed significant growth inhibition, with IC50 values ranging from 0.32 μM to 1.0 μM across different cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-PQ1 | MDA-MB231 | 0.51 |

| 2-PQ2 | H460 | 0.89 |

| 2-PQ3 | K562 | 0.32 |

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed that these compounds may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis in cancer cells . Additionally, some studies suggest that these compounds may interact with various cellular targets involved in inflammation and apoptosis pathways.

In Silico Studies and Structure-Activity Relationship (SAR)

Recent research has employed in silico methods to predict the pharmacokinetic properties and optimize the structure of quinazoline derivatives for enhanced biological activity. Molecular docking studies have indicated favorable interactions with target proteins involved in cancer proliferation and inflammation .

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-withdrawing groups enhances anticancer activity.

- Hydrophobicity : Increased lipophilicity correlates with better cellular uptake.

- Functional Groups : Specific functional groups are critical for antimicrobial efficacy.

Q & A

Q. Basic: What are the common synthetic routes for 2-Phenylquinazolin-4-ol, and how do their methodologies differ?

Methodological Answer:

Two primary approaches are widely used:

- Oxidative Coupling : 2-Aminobenzamide and benzyl alcohol react under basic conditions (e.g., t-BuONa) with oxygen as a green oxidant at 120°C for 24 hours, yielding up to 84% product . This method avoids toxic oxidants and transition-metal catalysts.

- Multi-Step Synthesis : Involves condensation of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone . This route may require harsher conditions and specialized intermediates.

Key differences lie in sustainability, reaction time, and reagent accessibility. The oxidative coupling method is preferred for green chemistry applications, while multi-step synthesis allows for functional group diversification.

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

- X-ray Crystallography : Resolves crystal packing and stereochemical details, as demonstrated in studies of related quinazolinones .

- Infrared (IR) Spectroscopy : Identifies functional groups like C=O and N-H stretches .

Combining these techniques ensures comprehensive structural validation.

Q. Basic: What biological activities have been reported for this compound derivatives, and what assays are used to evaluate them?

Methodological Answer:

- Anti-inflammatory Activity : Assessed via carrageenan-induced rat paw edema models, with COX-2 inhibition assays .

- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Effects : Tested through agar diffusion methods against Staphylococcus aureus and Escherichia coli .

Dose-response curves and IC calculations are critical for quantifying potency .

Q. Advanced: How can experimental design be optimized to improve the yield of this compound synthesis?

Methodological Answer:

- Variable Screening : Use factorial designs to test parameters like temperature (80–140°C), solvent polarity (DMSO vs. ethanol), and catalyst loading .

- Microwave Assistance : Reduces reaction time from hours to minutes while maintaining yields, as shown in analogous quinazolinone syntheses .

- In Situ Monitoring : Employ techniques like TLC or HPLC to track intermediate formation and adjust conditions dynamically .

Statistical tools (e.g., ANOVA) help identify significant factors affecting yield .

Q. Advanced: How should researchers address contradictory data in pharmacological studies of this compound derivatives?

Methodological Answer:

- Replication Studies : Repeat assays under standardized conditions (e.g., cell line passage number, solvent controls) .

- Meta-Analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .

- Structural-Activity Interrogation : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) to resolve discrepancies in activity .

Contradictions often arise from variations in assay protocols or compound purity; rigorous analytical characterization (e.g., HPLC purity >95%) is essential .

Q. Advanced: What strategies are recommended for elucidating the reaction mechanism of this compound formation?

Methodological Answer:

- Intermediate Trapping : Use quenching experiments to isolate intermediates like benzaldehyde, followed by GC-MS analysis .

- Isotopic Labeling : Introduce or isotopes to track oxygen or hydrogen transfer pathways.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and energetics, as applied to similar heterocycles .

Mechanistic proposals should align with kinetic data (e.g., rate-determining steps identified via Eyring plots) .

Q. Advanced: How can researchers mitigate hazards associated with handling this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation .

- Waste Disposal : Neutralize acidic/basic byproducts before incineration or chemical degradation.

- Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., on HepG2 cells) to establish safe handling thresholds .

Material Safety Data Sheets (MSDS) for analogous compounds provide additional guidance .

Q. Advanced: What advanced analytical techniques beyond NMR and MS are useful for studying this compound?

Methodological Answer:

- Single-Crystal XRD : Resolves tautomeric forms (e.g., 4-ol vs. 4-one) and hydrogen-bonding networks .

- Dynamic Light Scattering (DLS) : Assesses aggregation behavior in solution-phase studies.

- Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites, relevant for drug metabolism studies .

Synchrotron-based techniques enhance resolution for complex derivatives .

Q. Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen, alkyl, or aryl groups at the 2-phenyl or quinazolinone positions .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .

- Pharmacophore Mapping : Identify essential motifs (e.g., hydrogen-bond acceptors) using software like Schrödinger’s Phase .

Biological data must be normalized to account for assay variability .

Q. Advanced: What green chemistry approaches are viable for large-scale synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or water .

- Catalyst Recycling : Immobilize bases on silica or magnetic nanoparticles to reduce waste .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer and scalability .

Life Cycle Assessment (LCA) tools evaluate environmental impact across synthetic routes .

Q. Advanced: How should researchers navigate data-sharing ethics when publishing studies on this compound?

Methodological Answer:

- Anonymization : Remove identifiers from datasets containing biological or clinical information .

- Repository Use : Deposit raw spectral data in platforms like Zenodo or ChemRxiv for public access .

- Compliance : Adhere to GDPR or HIPAA standards for human-derived data, even in in vitro studies .

Collaborative agreements should outline data ownership and reuse policies .

Properties

IUPAC Name |

2-phenyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDULOAUXSMYUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299539 | |

| Record name | 2-phenylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672047 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1022-45-3 | |

| Record name | 1022-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1022-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.